GNE-7915: A Technical Guide to Brain Penetrance and Distribution Studies
GNE-7915: A Technical Guide to Brain Penetrance and Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the brain penetrance and distribution of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to support further research and development in neurodegenerative diseases.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic and physicochemical properties of GNE-7915, focusing on its ability to penetrate and distribute within the central nervous system (CNS).
Table 1: In Vivo Brain Penetration and Distribution of GNE-7915
| Parameter | Species | Dose & Route | Value | Reference |
| Unbound CSF/Plasma Ratio | Rat | 0.5 mg/kg, i.v. | 0.6 | [1] |
| Peak Brain Concentration | Mouse | 100 mg/kg, s.c. | ~400 ng/mL (~0.9 µM) | |
| Peak Serum Concentration | Mouse | 100 mg/kg, s.c. | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | |
| Time to Peak Concentration (Brain) | Mouse | 100 mg/kg, s.c. | 1 hour | |
| Time to Peak Concentration (Serum) | Mouse | 100 mg/kg, s.c. | 1 hour |
Table 2: In Vitro Potency and Selectivity of GNE-7915
| Parameter | Value | Reference |
| LRRK2 IC50 | 9 nM | [2] |
| LRRK2 Ki | 1 nM | [2] |
| Kinase Selectivity | >50% inhibition of only TTK out of 187 kinases at 0.1 µM | [2] |
Table 3: Physicochemical Properties of GNE-7915
| Property | Value | Reference |
| Molecular Weight | 443.40 g/mol | [3] |
| Chemical Formula | C19H21F4N5O3 | [3] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vivo Rodent Pharmacokinetic (PK) Study for Brain Penetrance Assessment
This protocol outlines the steps to determine the concentration-time profile of GNE-7915 in the plasma and brain of rodents.
Objective: To quantify the brain and plasma concentrations of GNE-7915 over time following systemic administration.
Materials:
-
GNE-7915
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 50% water)
-
Male CD-1 mice (or other appropriate rodent strain)
-
Dosing syringes and needles (for subcutaneous or oral administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Prepare the dosing solution of GNE-7915 in the appropriate vehicle.
-
Administer a single dose of GNE-7915 (e.g., 100 mg/kg) to a cohort of mice via the desired route (e.g., subcutaneous).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 6, and 24 hours post-dose), euthanize a subset of animals (n=3 per time point).
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 4°C to separate plasma.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Carefully dissect the whole brain and rinse with cold saline.
-
Weigh the brain tissue and snap-freeze in liquid nitrogen.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on the brain homogenate as described for plasma.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of GNE-7915. The analysis should include a standard curve and quality control samples.
-
-
Data Analysis:
-
Calculate the concentration of GNE-7915 in plasma (ng/mL) and brain (ng/g).
-
Plot the mean concentration-time profiles for both plasma and brain.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Determine the brain-to-plasma concentration ratio at each time point.
-
In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
This assay determines if GNE-7915 is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.
Objective: To assess the potential for P-gp-mediated efflux of GNE-7915.
Materials:
-
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
GNE-7915
-
A known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil) as controls
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Allow the cells to form a confluent monolayer with tight junctions over 3-5 days.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of GNE-7915 in HBSS at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport: Add the GNE-7915 solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the GNE-7915 solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of GNE-7915 in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to GNE-7915's brain penetrance.
Caption: LRRK2 Signaling Pathway and Inhibition by GNE-7915.
Caption: Key factors governing the passage of GNE-7915 across the blood-brain barrier.
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of GNE-7915.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
